molecular formula C26H19F3N2O5 B12456307 4-[[4-[2-Cyano-3-oxo-3-[[3-(trifluoromethyl)phenyl]amino]-1-propen-1-yl]-2-methoxyphenoxy]methyl]benzoic acid CAS No. 732252-99-2

4-[[4-[2-Cyano-3-oxo-3-[[3-(trifluoromethyl)phenyl]amino]-1-propen-1-yl]-2-methoxyphenoxy]methyl]benzoic acid

Cat. No.: B12456307
CAS No.: 732252-99-2
M. Wt: 496.4 g/mol
InChI Key: VNDPPMYZUPEYBD-UHFFFAOYSA-N
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Description

4-{4-[(1Z)-2-CYANO-2-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}ETH-1-EN-1-YL]-2-METHOXYPHENOXYMETHYL}BENZOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyano group, a trifluoromethyl group, and a benzoic acid moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-{4-[(1Z)-2-CYANO-2-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}ETH-1-EN-1-YL]-2-METHOXYPHENOXYMETHYL}BENZOIC ACID involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-{4-[(1Z)-2-CYANO-2-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}ETH-1-EN-1-YL]-2-METHOXYPHENOXYMETHYL}BENZOIC ACID can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under controlled conditions using specific reagents. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate, while reduction reactions may require reducing agents like sodium borohydride. Substitution reactions can be facilitated by nucleophiles or electrophiles, depending on the desired product.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and its interactions with biological macromolecules. In medicine, researchers may investigate its potential as a therapeutic agent for various diseases. Additionally, its unique structure makes it a valuable compound for industrial applications, such as the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-[(1Z)-2-CYANO-2-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}ETH-1-EN-1-YL]-2-METHOXYPHENOXYMETHYL}BENZOIC ACID involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may bind to certain enzymes or receptors, modulating their activity and influencing cellular signaling pathways. Understanding the precise mechanism of action requires detailed studies using techniques such as molecular docking and biochemical assays.

Comparison with Similar Compounds

When compared to similar compounds, 4-{4-[(1Z)-2-CYANO-2-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}ETH-1-EN-1-YL]-2-METHOXYPHENOXYMETHYL}BENZOIC ACID stands out due to its unique combination of functional groups. Similar compounds may include other benzoic acid derivatives or molecules containing cyano and trifluoromethyl groups. the specific arrangement of these groups in 4-{4-[(1Z)-2-CYANO-2-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}ETH-1-EN-1-YL]-2-METHOXYPHENOXYMETHYL}BENZOIC ACID gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

732252-99-2

Molecular Formula

C26H19F3N2O5

Molecular Weight

496.4 g/mol

IUPAC Name

4-[[4-[2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenoxy]methyl]benzoic acid

InChI

InChI=1S/C26H19F3N2O5/c1-35-23-12-17(7-10-22(23)36-15-16-5-8-18(9-6-16)25(33)34)11-19(14-30)24(32)31-21-4-2-3-20(13-21)26(27,28)29/h2-13H,15H2,1H3,(H,31,32)(H,33,34)

InChI Key

VNDPPMYZUPEYBD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OCC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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